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Compound of Interest

Compound Name: 3-Methylhexane-d16
CAS No.: 284664-84-2
Cat. No.: B1627838
Get Quote
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Technical Master File: 3-Methylhexane-d16

CAS Registry Number: 284664-84-2 Document Type: Technical Monograph & Identification
Protocol Version: 2.0 (Senior Scientist Review)

Executive Summary

3-Methylhexane-d16 (CsDase) is the fully deuterated isotopologue of 3-methylhexane. It serves
as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) for the
guantification of volatile organic compounds (VOCSs) and petroleum hydrocarbons. Its utility
extends to metabolic stability studies where the Kinetic Isotope Effect (KIE) is leveraged to
understand oxidative metabolism at the branched tertiary carbon.

This guide provides a definitive identification framework, distinguishing the d16 isotopologue
from its protio-analog (CAS 589-34-4) and partial deuterated impurities.

Chemical Identity & Nomenclature
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Accurate identification begins with precise nomenclature. Unlike generic "deuterated hexanes,"
3-Methylhexane-d16 possesses a unique stereochemical and isotopic signature.

Parameter Specification

Chemical Name 3-Methylhexane-d16

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-

Synonyms (trideuteriomethyl)hexane; Perdeuterated 3-
methylhexane

CAS Number 284664-84-2

Unlabeled Parent CAS 589-34-4

Molecular Formula C7D1s

Molecular Weight 116.30 g/mol (vs. 100.21 g/mol for unlabeled)

[2H]C([2H])([2H])C([2H])([2H) C([2HD)/(C([2H])

SMILES (isomeric) ([2HD[2H)C(2H(2H)C2H] (2H) 2H]

InChl Key VLIXXKKOSFGPHI-XTICTZQMSA-N

Isotopic Purity Typically 298 atom % D

Structural Visualization

The following diagram illustrates the complete deuteration of the carbon backbone. Note the
tertiary carbon at position 3, which is the primary site of metabolic attack in the non-deuterated
form.

Figure 1: Connectivity of 3-Methylhexane-d16 showing full deuteration.
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Physical & Chemical Properties

The substitution of Hydrogen (H) with Deuterium (D) induces subtle but measurable changes in
physical properties, known as the secondary isotope effect.

3-Methylhexane 3-Methylhexane- o
Property . Significance
(Protio) d16 (Deutero)

Inverse isotope effect
Boiling Point 91-92 °C ~90-91 °C often lowers BP

slightly in alkanes.

Critical: d16 is
Density (25°C) 0.687 g/mL ~0.798 g/mL significantly denser

(~16% increase).

Lower polarizability of
Refractive Index 1.389 ~1.384 C-D bonds reduces
RI.

Highly Flammable
(Class 3).

Flash Point -1°C -1°C

Analytical Identification Protocols

As a Senior Scientist, you cannot rely on a Certificate of Analysis alone. You must validate the
identity and isotopic purity using the following self-validating workflows.

Protocol A: GC-MS Validation (Mass Shift Analysis)

Objective: Confirm molecular weight and isotopic incorporation via fragmentation analysis.

e Theory: The molecular ion (M+) shifts from m/z 100 to 116. Key fragments resulting from
cleavage at the C3 branch point will also exhibit specific mass shifts.

e Method:

o Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
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o Carrier: Helium at 1.0 mL/min.

o Temp Program: 40°C (hold 2 min) - 10°C/min - 200°C.

o MS Mode: Electron Impact (El), 70 eV.

Fragmentation Logic Table:

Protio m/z Deutero m/z

Fragment Type Cleavage Site (CrH1e) (C7D19) Shift (4)
Molecular lon Parent 100 116 +16

Loss of Methyl M - CDs 85 (M-15) 98 (M-18) +13

Loss of Ethyl C2-C3 Cleavage 71 (CsHi1)* 82 (CsD11)* +11

Loss of Propyl C3-C4 Cleavage 57 (CaHo)™* 66 (CaDo)* +9

Expert Insight: If you observe significant peaks at m/z 115 or 114, your sample has incomplete
deuteration (d15/d14 isotopologues), which may compromise quantitative accuracy in high-

sensitivity assays.

Protocol B: NMR Spectroscopy (The "Silent" Proton)

Obijective: Confirm absence of 1H signals and presence of *3C-D coupling.
¢ H NMR (Proton):
o Expectation: A "silent" spectrum.

o Validation: Run a concentrated sample in CDCls. Any peaks observed in the aliphatic
region (0.8 - 1.5 ppm) represent residual protio impurities (C-H bonds).
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o Acceptance Criteria: Residual *H integral < 2% relative to an internal standard (e.g., TMS).

e 13C NMR (Carbon):

o Expectation: Due to C-D coupling (J ~ 20-25 Hz), carbon signals will appear as multiplets
(septets/quintets) rather than the sharp singlets seen in proton-decoupled 13C NMR of the

protio compound.

o Shift: Expect a slight upfield shift (isotope shift) of 0.3-0.5 ppm compared to the protio
standard.

Applications in Drug Development
Workflow: Internal Standard Quantification

In DMPK (Drug Metabolism and Pharmacokinetics) studies, 3-Methylhexane-d16 is used to
guantify volatile hydrocarbon metabolites or as a surrogate internal standard for lipophilic

compounds.
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Figure 2: Quantitative Workflow using 3-Methylhexane-d16 as Internal Standard.

Click to download full resolution via product page

Metabolic Stability & KIE
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The tertiary carbon (C3) in 3-methylhexane is the most reactive site for Cytochrome P450
oxidation. By using the d16 variant, the C-D bond at position 3 (which is stronger than C-H)
significantly slows down hydroxylation.

o Application: Comparing the metabolic rate of the protio vs. deutero form allows researchers
to calculate the Deuterium Kinetic Isotope Effect (DKIE). A high DKIE indicates that C-H
bond breakage at C3 is the rate-determining step in metabolism.

Handling & Safety
e Hazards: Highly Flammable Liquid and Vapor (H225).[1][2] Aspiration hazard (H304). Skin
irritant (H315).[1][2]

o Storage: Store at room temperature in a flammables cabinet. Keep container tightly closed to
prevent isotopic dilution via moisture exchange (though minimal for alkanes) and
evaporation.

» Disposal: Segregate as halogen-free organic solvent waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.cpachem.com/msds?num=SB26690&dnl=sd_-_3-Methylhexane_%5BCAS_589-34-4%5D_%28SB26690%29_%28EU%29.pdf
https://substances.ineris.fr/substance/589-34-4
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylhexane-d16
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylhexane-d16
https://en.wikipedia.org/wiki/3-Methylhexane
https://www.sigmaaldrich.com/SG/en/product/aldrich/491470
https://www.benchchem.com/product/b1627838/docs#cas-number-and-identification-for-3-methylhexane-d16
https://www.benchchem.com/product/b1627838/docs#cas-number-and-identification-for-3-methylhexane-d16
https://www.benchchem.com/product/b1627838/docs#cas-number-and-identification-for-3-methylhexane-d16
https://www.benchchem.com/product/b1627838/docs#cas-number-and-identification-for-3-methylhexane-d16
https://www.benchchem.com/product/b1627838?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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